![molecular formula C12H12N2OS B2491105 2-methyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one CAS No. 133211-47-9](/img/structure/B2491105.png)
2-methyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives similar to "2-methyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one" involves condensation reactions, rearrangements, and microwave-assisted methods. For instance, the condensation of certain tetrahydroimidazoisoquinolinones with aromatic aldehydes affords derivatives that can transform under specific conditions into other complex structures (Degutytė, Šačkus, & Berg, 2001). Similarly, novel functionalized derivatives have been synthesized, demonstrating the versatility of these compounds in organic synthesis (Arab-Salmanabadi, Dorvar, & Notash, 2015).
Molecular Structure Analysis
Molecular structure analysis of derivatives has been facilitated by various spectroscopic techniques, including X-ray crystallography. These analyses reveal detailed information about the conformation and stereochemistry of these molecules (Arab-Salmanabadi, Dorvar, & Notash, 2015). The structural diversity of these compounds underscores their potential for further chemical modifications and applications.
Scientific Research Applications
Synthesis Approaches The compound 2-methyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one has been an area of interest in synthetic chemistry. Notably, it is structurally related to tetrahydroimidazoisoquinolines and tetrahydroimidazoquinolines, which can be efficiently prepared from isoquinoline and quinoline derivatives. Such compounds are obtained through C-alkylation, C-acylation, or C-phosphonylation–condensation of the fused dihydroimidazoles, demonstrating their versatility in chemical reactions (Jones, Smallridge, & Chapleo, 1990).
Chemical Reactions and Derivatives The compound's derivatives exhibit interesting reactivity, such as when 1,3-dioxoimidazo[1,5-b]isoquinolinium bromides react with nucleophiles. These reactions yield various adducts, including 5-substituted imidazo[1,5-b]isoquinoline-1,3(2H,5H)-diones. Moreover, certain adducts can undergo further transformations, like hydrolysis to carboxylic acids, showcasing the compound's potential in synthetic organic chemistry (Niopas & Smail, 1991).
Biological Applications Compounds structurally related to this compound have been explored for their biological activities. For instance, some derivatives have been tested for their antibacterial activities against various bacterial strains, indicating potential applications in the medical field. These findings highlight the importance of such compounds in the development of new therapeutic agents (Osarumwense, 2022).
properties
IUPAC Name |
2-methyl-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-13-11(15)10-6-8-4-2-3-5-9(8)7-14(10)12(13)16/h2-5,10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGMMSIBWXESDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CC3=CC=CC=C3CN2C1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.